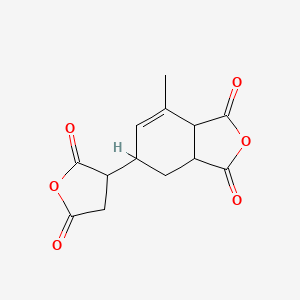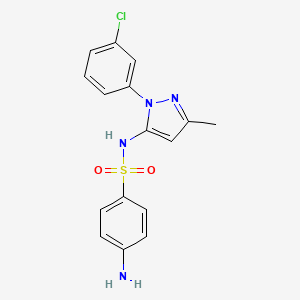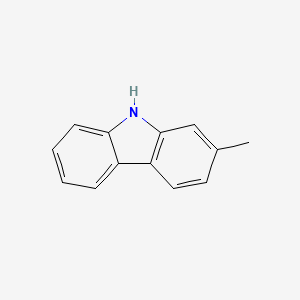![molecular formula C18H18N2O B1346067 1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole CAS No. 3380-73-2](/img/structure/B1346067.png)
1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole
Overview
Description
“1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole” is a derivative of harmine . It has been studied for its potential antitumor activities and anti-metastasis mechanism . It’s also known as a histone deacetylase (HDAC) inhibitor .
Synthesis Analysis
The synthesis of this compound involves a catalyst-free amidation of methyl ester using methylamine under mild conditions . The yield of the synthesis process is reported to be 60% .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple aromatic rings and a methoxy group attached to one of the phenyl rings . The NMR spectra provide detailed information about the structure .Chemical Reactions Analysis
The compound undergoes various chemical reactions, including Diels–Alder reactions with highly reactive dienophiles . It also exhibits significant antiproliferation activity against human cancer cell lines .Physical And Chemical Properties Analysis
The compound is a white solid with a melting point of 245–247°C . Its NMR spectra provide detailed information about its physical and chemical properties .Scientific Research Applications
Synthesis of Stereoisomers
The compound has been used in the synthesis of all four stereoisomers of tryptoline or tetrahydro-β-carboline . The stereochemistry of these derivatives is clearly related to cell viability .
Anti-HIV Activity
Tryptoline derivatives, which include “1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole”, have attracted attention because of their anti-HIV activities .
Anti-Inflammatory Activity
Tryptoline derivatives are also known for their anti-inflammatory properties .
Anti-Leishmanial Activity
These compounds have shown anti-leishmanial activities .
Anti-Trypanosomal Activity
Tryptoline derivatives have demonstrated anti-trypanosomal activities .
Anti-Tumor Activity
The compound has been used in anti-tumor activities. The stereochemistry of the derivatives is clearly related to cell viability .
Anti-Cancer Agents
The compound has been used in the design and synthesis of novel anti-cancer agents .
Biological Potential of Indole Derivatives
Indole derivatives, including “1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole”, possess various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Mechanism of Action
Target of Action
The compound 1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole, also known as a tryptoline or tetrahydro-β-carboline derivative, is part of a large group of natural and synthetic alkaloids Similar derivatives have been known to exhibit anti-hiv, anti-inflammatory, anti-leishmanial, anti-trypanosomal, and anti-tumor activities .
Mode of Action
It’s known that the stereochemistry of tryptoline derivatives is related to their biological activities . This suggests that the compound’s interaction with its targets and the resulting changes may depend on its specific stereochemical configuration.
Biochemical Pathways
Indole derivatives, which include tryptoline, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially affect a variety of biochemical pathways, leading to diverse downstream effects.
Pharmacokinetics
A study on a related compound, emvododstat, indicates that it may be a strong cyp2d6 inhibitor . This could potentially impact the bioavailability of the compound.
Result of Action
It’s known that the stereochemistry of tryptoline derivatives is related to cell viability . This suggests that the compound could potentially have cytotoxic effects, depending on its specific stereochemical configuration.
Action Environment
It’s known that the structural modification of tryptoline derivatives can improve their bioactivities . This suggests that the compound’s action could potentially be influenced by factors such as pH, temperature, and the presence of other molecules.
properties
IUPAC Name |
1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c1-21-13-8-6-12(7-9-13)17-18-15(10-11-19-17)14-4-2-3-5-16(14)20-18/h2-9,17,19-20H,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITPCPUZQSFRMJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3=C(CCN2)C4=CC=CC=C4N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80276761 | |
| Record name | 1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80276761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | |
CAS RN |
3380-73-2 | |
| Record name | 1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80276761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What were the optimal conditions identified for synthesizing 6-methoxy-1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole via the Maillard reaction?
A1: The research employed LC-MS to optimize the synthesis of four new 6-methoxy-tetrahydro-β-carboline derivatives, including 6-methoxy-1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole, through the Maillard reaction. The study identified that a catalyst loading of 7 mole %, a temperature below 50°C, and a reaction time of 5 hours yielded the highest yields (over 70%) for these compounds [].
Q2: How was 6-methoxy-1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole characterized in the study?
A2: The study utilized electrospray ionization mass spectrometry (ESI-MS) and electrospray tandem mass spectrometry (ESI-MS/MS) to characterize the synthesized 6-methoxy-1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole. These techniques provided valuable insights into the compound's mass fragmentation patterns, contributing to its structural elucidation [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Butanoic acid, 4-[2,4-bis(1,1-dimethylpropyl)phenoxy]-](/img/structure/B1345986.png)

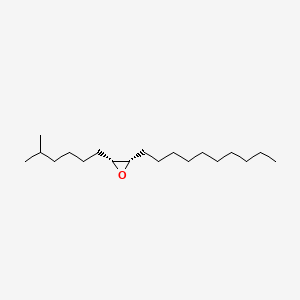

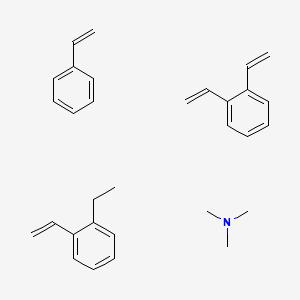
![4,6-Dimethylisothiazolo[5,4-b]pyridin-3(2H)-one](/img/structure/B1345993.png)


